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Compound of Interest

Compound Name:
Tert-butyl N-(3-

bromocyclobutyl)carbamate

CAS No.: 1936399-47-1

Cat. No.: B2928800

Get Quote

In the landscape of modern drug development, the purity and safety of an Active

Pharmaceutical Ingredient (API) are paramount. Vonoprazan, a next-generation potassium-

competitive acid blocker (P-CAB), represents a significant advancement in treating

gastrointestinal disorders.[1][2] Its synthesis, like any complex chemical process, can result in

the formation of impurities—substances that can compromise the stability, safety, and efficacy

of the final drug product.[1]

This guide focuses on a specific, known process-related impurity: CAS 1936399-47-1,

identified as Vonoprazan Impurity 41. For researchers in process development, quality control,

and toxicology, obtaining this impurity as a well-characterized reference standard is not merely

a matter of procurement; it is a foundational requirement for robust analytical method

development, validation, and safety assessment.

The Certificate of Analysis (CoA) is the primary document that attests to the quality of this

reference standard. However, not all CoAs are created equal. A comprehensive CoA is more

than a simple declaration of compliance; it is a detailed scientific report providing a transparent,

data-backed profile of the material. This guide provides drug development professionals with
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an in-depth framework for critically evaluating the CoA for CAS 1936399-47-1, ensuring that

the material you source is fit for its intended purpose and will not compromise the integrity of

your research.

The Anatomy of a High-Integrity CoA for a
Pharmaceutical Impurity
A CoA for a reference standard like Vonoprazan Impurity 41 must be a self-validating

document, providing clear, unambiguous data. Each piece of information serves a critical

purpose in establishing the material's identity, purity, and suitability for quantitative applications.
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CoA Component
Scientific Rationale & Importance for CAS
1936399-47-1

Compound Identification

Compound Name

Must explicitly state "Vonoprazan Impurity 41" or

a systematic IUPAC name. Ambiguity is a red

flag.

CAS Number

1936399-47-1. This is a unique identifier that

prevents confusion with other isomers or related

substances.

Lot/Batch Number

Ensures traceability of the specific batch of

material tested. All analytical data must

correspond to this number.

Physicochemical Data

Molecular Formula & Weight

Confirms the basic chemical composition. For

Vonoprazan Impurity 41, this should align with

its known structure.

Appearance

A qualitative check for consistency (e.g., "White

to Off-White Solid"). Deviations from the

expected appearance may indicate degradation

or gross contamination.

Core Analytical Data

Identity Confirmation
Provides unequivocal proof of the molecular

structure. This is the most critical section.

¹H NMR Spectrum

Confirms the proton framework of the molecule.

The CoA should state that the spectrum is

"Consistent with Structure."

Mass Spectrum (MS)

Confirms the molecular weight of the compound.

The CoA should report the observed mass-to-

charge ratio (m/z).[3][4][5][6]
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Purity by HPLC

Determines the percentage of the main

compound relative to other detectable

impurities. A purity value of >98% is typically

expected for a high-quality reference standard.

[1][7]

Assay (by qNMR or Mass Balance)

Provides the true concentration or mass fraction

of the compound, accounting for non-

chromatophoric impurities, water, and residual

solvents. This is essential for accurate

quantitative work.

Residuals Analysis

Water Content

Determined by methods like Karl Fischer

titration. Water content is critical for calculating

accurate concentrations of stock solutions.

Residual Solvents

Quantifies solvents remaining from the

synthesis and purification process. This is

crucial for both safety (some solvents are toxic)

and accurate weighing.

Documentation

Date of Analysis & Approval

Provides a timeline for the testing and

demonstrates that the data has been reviewed

and approved by a qualified individual.

Core Analytical Techniques: A Comparative
Overview
The trustworthiness of a CoA is directly linked to the analytical techniques used to generate the

data. For a pharmaceutical impurity standard, a multi-technique approach is non-negotiable.

Each method provides an orthogonal piece of evidence, collectively building a comprehensive

quality profile.
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Technique Primary Purpose
What It Reveals about CAS
1936399-47-1

¹H NMR Spectroscopy
Identity & Structural

Confirmation

Provides a "fingerprint" of the

molecule's proton structure.

Essential for distinguishing

between isomers, which are

common impurities in drug

synthesis.[8][9][10]

Mass Spectrometry (MS) Identity & Molecular Weight

Confirms the molecular mass

of the compound, verifying that

it is not a salt form or an

unexpected adduct.[4][6]

HPLC-UV Purity Assessment

Separates the main compound

from process-related and

degradation impurities. The

area-under-the-curve provides

a relative purity value.[1][7][11]

Quantitative NMR (qNMR) Absolute Purity (Assay)

An absolute quantification

method that determines the

concentration of the analyte by

comparing its NMR signal

integral to that of a certified

internal standard.

Gas Chromatography (GC) Residual Solvent Analysis

Separates and quantifies

volatile organic compounds

(solvents) that may remain

after manufacturing.

Karl Fischer Titration Water Content

An electrochemical method

that specifically and accurately

quantifies the amount of water

in the material.

Workflow for Qualification of a Reference Standard
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The generation of a reliable CoA follows a logical progression of analytical tests. Each step

builds upon the last, culminating in a complete and trustworthy profile of the material.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2928800?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: Identity Confirmation

Phase 2: Purity & Residuals

Phase 3: Final Qualification

Receive New Batch of
CAS 1936399-47-1

Mass Spectrometry (MS)
Verify Molecular Weight

Initial Check

¹H NMR Spectroscopy
Confirm Structural Integrity

Structure Check

HPLC Purity Analysis
(>98% Area?)

Proceed if Identity Confirmed

Residual Solvent Analysis (GC)
(Meet Specification?)

Water Content (Karl Fischer)
(Quantify)

Quantitative NMR (qNMR)
Assign Absolute Assay Value

Proceed if Purity Confirmed

Compile All Data

Generate Certificate of Analysis
(CoA) with Full Data & Signature

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2928800?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receive CoA for
CAS 1936399-47-1

Does CoA include
¹H NMR & MS data?

Is ¹H NMR spectrum
consistent with structure?

Yes

REJECT or QUERY SUPPLIER
High Risk Material

No

Is HPLC Purity >98%?

Yes

No

Is Assay by qNMR or
Mass Balance provided?

Yes No (<95%) or Borderline (95-98%)

ACCEPT
Fit for Quantitative Use

Yes

ACCEPT
Fit for Qualitative Use Only

No

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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